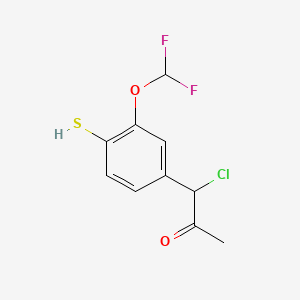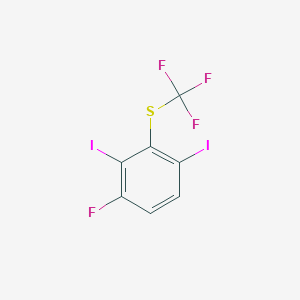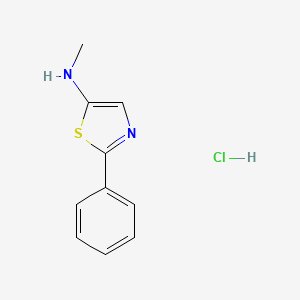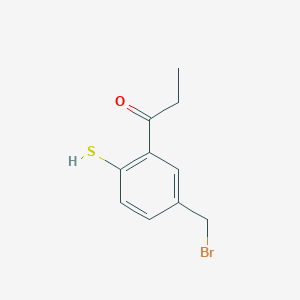
1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11BrOS. This compound features a bromomethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes the bromination of 2-methyl-5-mercaptophenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like Grignard reagents or hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiols or alcohols.
Aplicaciones Científicas De Investigación
1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl and mercapto groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its reactive functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
Mercapto Group: Can form disulfide bonds or undergo oxidation-reduction reactions, playing a role in redox biology and chemistry.
Propanone Moiety: Participates in addition reactions, contributing to the compound’s versatility in synthetic applications.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-1-one: Similar structure but with different positional isomerism.
Thiophene Derivatives: Compounds like 1-(2,5-dimethylthiophen-3-yl)propan-1-one share the thiophene ring system and exhibit similar reactivity.
Indole Derivatives: Compounds containing the indole nucleus, such as 1-(5-bromo-2-methylindol-3-yl)propan-1-one, show comparable biological activities.
Uniqueness: 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is unique due to its combination of bromomethyl and mercapto groups, which provide distinct reactivity and versatility in synthetic and biological applications.
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-[5-(bromomethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)8-5-7(6-11)3-4-10(8)13/h3-5,13H,2,6H2,1H3 |
Clave InChI |
BZCKQDNTEKFQRY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


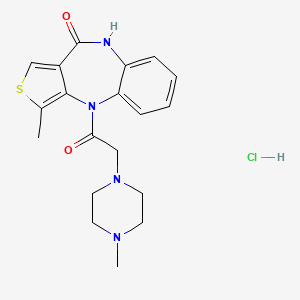
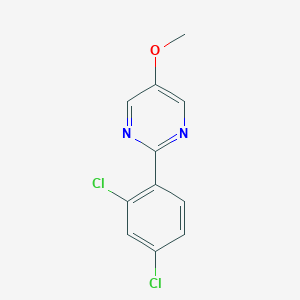

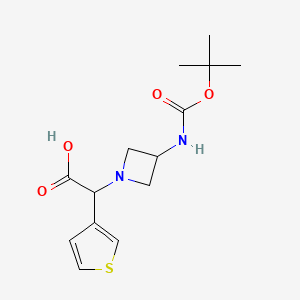
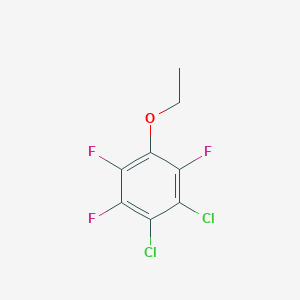
![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
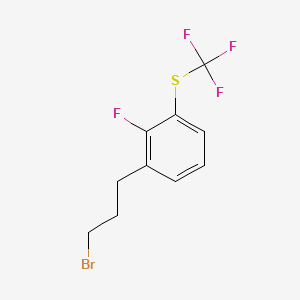
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)

![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
